Fmoc-6-chloro D-Tryptophan Fmoc-6-chloro D-Tryptophan
Brand Name: Vulcanchem
CAS No.: 925916-73-0
VCID: VC0028799
InChI: InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Molecular Formula: C26H21ClN2O4
Molecular Weight: 460.914

Fmoc-6-chloro D-Tryptophan

CAS No.: 925916-73-0

Cat. No.: VC0028799

Molecular Formula: C26H21ClN2O4

Molecular Weight: 460.914

* For research use only. Not for human or veterinary use.

Fmoc-6-chloro D-Tryptophan - 925916-73-0

Specification

CAS No. 925916-73-0
Molecular Formula C26H21ClN2O4
Molecular Weight 460.914
IUPAC Name (2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Standard InChI Key FDXGPPBWOOAVEL-XMMPIXPASA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

Fmoc-6-chloro D-Tryptophan, also referred to as 6-Cl-Fmoc-D-Trp, is a synthetic variant of the essential amino acid tryptophan with distinctive structural modifications. It possesses the molecular formula C26H21ClN2O4 and a molecular weight of 460.91 g/mol . The compound is registered with the Chemical Abstracts Service (CAS) under the number 925916-73-0, providing a unique identifier for unambiguous reference in scientific literature and chemical databases .

Structural Characteristics

The compound's structure combines several key components that contribute to its chemical behavior and utility in research:

  • A D-tryptophan core with R-configuration at the alpha carbon

  • A 6-chloro substitution on the indole ring, which modifies the electronic properties and reactivity

  • An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the amino terminus

  • A free carboxylic acid group that enables peptide bond formation

This structure can be precisely described using IUPAC nomenclature as (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid . The compound is also known by several alternative names including 6-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tryptophan and Fmoc-D-Trp(6-Cl)-OH, reflecting its structural components from different chemical perspectives .

Stereochemistry and Configuration

The "D" designation in Fmoc-6-chloro D-Tryptophan indicates the specific stereochemistry at the alpha carbon atom, with the D- (or R-) configuration being opposite to the naturally occurring L-tryptophan found in proteins . This stereochemical difference is crucial for its biological activity and applications, particularly when interacting with enzymes and receptors that exhibit stereoselectivity.

Synthesis and Preparation

Synthetic Approaches

While the search results don't provide a direct synthesis protocol specifically for Fmoc-6-chloro D-Tryptophan, we can infer potential synthetic routes based on related compounds. A probable approach would involve starting with 6-chloro-D-tryptophan (CAS: 56632-86-1) and introducing the Fmoc protecting group through a controlled reaction with an appropriate Fmoc-activating agent .

Analogous Synthetic Routes

By examining the synthesis of similar compounds like Fmoc-6-chloro-L-tryptophan, we can gain insights into potential methods. For the L-isomer, the synthesis typically involves:

  • Preparation of 6-chloroindole derivatives

  • Reaction with amino acids like L-serine in acetic acid

  • Formation of N-acetyl-6-chloro-tryptophan intermediates

  • Enzymatic resolution with acylase I to obtain the desired stereoisomer

  • Protection of the amino group with Fmoc-OSu in a basic environment

A similar approach could be adapted for the D-isomer, potentially using different enzymes or starting materials to ensure the correct stereochemistry.

Research Applications

Enzymology and Kinetics

Fmoc-6-chloro D-Tryptophan serves as a substrate for various enzymes, including peptidases, kinases, and proteases. This property enables researchers to investigate enzyme kinetics in vitro, providing valuable insights into enzyme activity, specificity, and mechanisms of action . The D-configuration presents a particularly interesting case for studying enzyme stereoselectivity, as it differs from the L-amino acids typically found in nature.

Fluorescence Properties and Imaging

The compound exhibits intrinsic fluorescence properties, which makes it particularly valuable for imaging studies and tracking in biological systems . The indole ring of tryptophan naturally fluoresces, and the 6-chloro substitution may alter these spectroscopic characteristics in ways that enhance certain imaging applications. These properties allow researchers to visualize and track peptides containing this modified amino acid in complex biological environments.

Peptide Chemistry and Solid-Phase Synthesis

Fmoc-6-chloro D-Tryptophan plays a significant role in peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the alpha-amino function, allowing for controlled sequential addition of amino acids . This makes the compound valuable in creating structurally diverse peptides with specific properties and functions.

Depsipeptide Bond Formation

Comparison with Related Compounds

Relationship to 6-Chloro-D-tryptophan

Fmoc-6-chloro D-Tryptophan is derived from 6-chloro-D-tryptophan (CAS: 56632-86-1), which has the formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol . This parent compound is classified as a D-alpha-amino acid with the chiral center having the D- (R-) configuration. It is described as "a D-tryptophan derivative, a 6-chlorotryptophan and a D-alpha-amino acid" .

Comparison with L-isomer Counterpart

The L-isomer, Fmoc-6-chloro L-Tryptophan (CAS: 908847-42-7), shares the same molecular formula and weight as the D-isomer but has the opposite stereochemistry at the alpha carbon . This stereochemical difference can significantly affect biological activity, especially in interactions with stereoselective enzymes and receptors. Both isomers find applications in peptide synthesis but may confer different properties to the resulting peptides.

Other Related Derivatives

Other related compounds include Fmoc-D-Trp(Boc)-OH, which features a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen instead of a 6-chloro substitution . These various derivatives provide researchers with a toolkit of related compounds that can be selected based on the specific requirements of their applications.

SupplierCatalog NumberQuantityPrice (USD)
Santa Cruz Biotechnologysc-21153910 mg$326.00

This pricing reflects the specialized nature of the compound and the relative complexity of its synthesis and purification.

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